4-Fluoro-2-(3-fluorophenyl)pyridine
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Overview
Description
4-Fluoro-2-(3-fluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two fluorine atoms attached to a pyridine ring and a phenyl ring
Preparation Methods
The synthesis of 4-Fluoro-2-(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method for synthesizing fluorinated pyridines involves the use of Selectfluor, a fluorinating reagent that can introduce fluorine atoms into aromatic compounds . This method is particularly useful for the synthesis of compounds with multiple fluorine atoms, such as this compound.
Chemical Reactions Analysis
4-Fluoro-2-(3-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with potassium permanganate (KMnO4) can introduce additional functional groups into the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-Fluoro-2-(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological research due to their ability to interact with biological molecules in unique ways. This compound can be used to study the effects of fluorine substitution on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyridine is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The compound can interact with enzymes, receptors, and other proteins, potentially leading to changes in their activity and function .
Comparison with Similar Compounds
4-Fluoro-2-(3-fluorophenyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: This compound has a single fluorine atom attached to the pyridine ring.
3-Fluoropyridine: Similar to 2-Fluoropyridine, this compound has a single fluorine atom, but it is attached to the third position of the pyridine ring.
4-Fluoropyridine: This compound has a fluorine atom attached to the fourth position of the pyridine ring.
The unique combination of fluorine atoms in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C11H7F2N |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H |
InChI Key |
JGFPIBZIVSUJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)F |
Origin of Product |
United States |
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